molecular formula C28H22N2O5S B11126501 3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11126501
M. Wt: 498.6 g/mol
InChI Key: NCNAHAMSPQELFK-BZZOAKBMSA-N
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Description

This complex compound is a mouthful, but its structure reveals its significance. Let’s break it down:

    Name: 3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(3-methylbenzyl)oxy]phenyl}carbonyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

    Structure: !Compound Structure

This compound belongs to the class of heterocyclic pyrrolones , characterized by their intriguing ring systems. It combines a thiazole ring, a phenyl group, and a carbonyl moiety, making it a versatile player in various scientific domains.

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound, but one common approach involves the condensation of a thiazole precursor with a phenylcarbonyl chloride. The reaction proceeds under mild conditions, yielding the desired product.

Industrial Production:: While not widely produced industrially, research labs and pharmaceutical companies synthesize it for targeted applications.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, leading to the formation of quinones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring undergoes electrophilic substitution reactions.

Common Reagents::

    Thionyl chloride: Converts the carboxylic acid to an acid chloride.

    Hydrazine: Reduces the carbonyl group to the corresponding hydrazone.

    Bromine: Used for electrophilic aromatic substitution.

Major Products::

    Hydrolysis: Yields the corresponding carboxylic acid.

    Reduction: Forms the alcohol derivative.

Scientific Research Applications

Chemistry::

    Catalysis: As a ligand, it participates in transition metal-catalyzed reactions.

    Organic Synthesis: Building block for more complex molecules.

Biology and Medicine::

    Antioxidant Properties: Due to its phenolic groups.

    Anti-inflammatory Effects: Potential therapeutic applications.

    Anticancer Research: Investigated for its impact on cancer cell growth.

Industry::

    Pharmaceuticals: Scaffold for drug development.

    Agrochemicals: Potential use in crop protection.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. Further studies are needed to elucidate its precise mechanisms.

Comparison with Similar Compounds

While unique in its structure, it shares features with other heterocyclic compounds, such as pyrrolones and thiazoles. Notable similar compounds include 5-aminolevulinic acid and thiabendazole .

Properties

Molecular Formula

C28H22N2O5S

Molecular Weight

498.6 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(3-methylphenyl)methoxy]phenyl]methylidene]-5-(3-hydroxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H22N2O5S/c1-17-4-2-5-18(14-17)16-35-22-10-8-19(9-11-22)25(32)23-24(20-6-3-7-21(31)15-20)30(27(34)26(23)33)28-29-12-13-36-28/h2-15,24,31-32H,16H2,1H3/b25-23-

InChI Key

NCNAHAMSPQELFK-BZZOAKBMSA-N

Isomeric SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)C4=NC=CS4)C5=CC(=CC=C5)O)/O

Canonical SMILES

CC1=CC(=CC=C1)COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)C4=NC=CS4)C5=CC(=CC=C5)O)O

Origin of Product

United States

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